molecular formula C10H14BrNO2 B12661856 2,2'-[(3-Bromophenyl)imino]bisethanol CAS No. 62143-14-0

2,2'-[(3-Bromophenyl)imino]bisethanol

Cat. No.: B12661856
CAS No.: 62143-14-0
M. Wt: 260.13 g/mol
InChI Key: XINJBHMYJJBTBJ-UHFFFAOYSA-N
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Description

2,2’-[(3-Bromophenyl)imino]bisethanol is an organic compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol It is characterized by the presence of a bromophenyl group attached to an imino bisethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Bromophenyl)imino]bisethanol typically involves the reaction of 3-bromophenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-bromophenylamine and ethylene oxide.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol, at a temperature range of 50-70°C.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[(3-Bromophenyl)imino]bisethanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Bromophenyl)imino]bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2,2’-[(3-Bromophenyl)imino]bisethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2’-[(3-Bromophenyl)imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(4-Bromophenyl)imino]bisethanol: Similar structure but with the bromine atom at the 4-position.

    2,2’-[(3-Chlorophenyl)imino]bisethanol: Similar structure with a chlorine atom instead of bromine.

    2,2’-[(3-Methylphenyl)imino]bisethanol: Similar structure with a methyl group instead of bromine.

Uniqueness

2,2’-[(3-Bromophenyl)imino]bisethanol is unique due to the presence of the bromine atom at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62143-14-0

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-[3-bromo-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C10H14BrNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2

InChI Key

XINJBHMYJJBTBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N(CCO)CCO

Origin of Product

United States

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